molecular formula C8H20Cl3N5O B7970794 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride hydrate

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride hydrate

Cat. No.: B7970794
M. Wt: 308.6 g/mol
InChI Key: WIRWEUIIQNHQCY-UHFFFAOYSA-N
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Description

Chemical Formula: C₈H₂₀Cl₃N₅O
Molecular Weight: 316.66 g/mol (calculated from )
Structure: The compound consists of a piperazine backbone substituted at one nitrogen atom with a 2-(1H-1,2,4-triazol-1-yl)ethyl group. It exists as a trihydrochloride hydrate, enhancing its aqueous solubility and stability .

Properties

IUPAC Name

1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine;hydrate;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5.3ClH.H2O/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13;;;;/h7-9H,1-6H2;3*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRWEUIIQNHQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C=NC=N2.O.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Alkylation of Piperazine :

    • Piperazine reacts with 1H-1,2,4-triazole-1-methanol in the presence of a base (e.g., NaOH, K₂CO₃) to form the intermediate 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine .

    • Solvents: DMF, DMSO, or toluene at 80–100°C for 12–24 hours.

    • Example:

      Piperazine+1H-1,2,4-Triazole-1-methanolNaOH, DMF100C1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]piperazine\text{Piperazine} + \text{1H-1,2,4-Triazole-1-methanol} \xrightarrow[\text{NaOH, DMF}]{100^\circ\text{C}} \text{1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]piperazine}
  • Salt Formation :

    • The free base is treated with HCl gas or concentrated hydrochloric acid to form the trihydrochloride salt.

    • Hydration is achieved via recrystallization from water or aqueous ethanol.

Industrial-Scale Optimization

Patents highlight scalable methods with yield enhancements:

Parameter Conditions Yield Source
Solvent DMF (polar aprotic)87–88%
Base NaOH (2–5 eq.)85–90%
Temperature 100°C (reflux)87%
Workup Chloroform extraction, K₂CO₃ drying88%
Crystallization 1,4-Dioxane or ethyl acetate55–72%

Key industrial adjustments:

  • Continuous distillation of by-products (e.g., water, ammonia) during salt formation.

  • Vacuum distillation for excess formamide removal in triazole synthesis.

Alternative Routes and Derivatives

Protection-Deprotection Strategy

  • Boc-protected piperazine reacts with 1H-1,2,4-triazole-1-methanol, followed by TFA-mediated deprotection.

    Boc-piperazine1H-1,2,4-Triazole-1-methanolBaseProtected intermediateTFADeprotectionFree base\text{Boc-piperazine} \xrightarrow[\text{1H-1,2,4-Triazole-1-methanol}]{\text{Base}} \text{Protected intermediate} \xrightarrow[\text{TFA}]{\text{Deprotection}} \text{Free base}
    • Yields: 80–87% after column chromatography.

Triazole Ring Construction

  • In-situ triazole synthesis via cyclization of formamide and hydrazine derivatives:

    Formamide+Hydrazine hydrate160–180°CExcess formamide1H-1,2,4-Triazole\text{Formamide} + \text{Hydrazine hydrate} \xrightarrow[\text{160–180°C}]{\text{Excess formamide}} \text{1H-1,2,4-Triazole}
    • Yield: 65–90%.

Challenges and Mitigation Strategies

  • By-Product Formation :

    • 4-Amino-1,2,4-triazole and 4-formamidino-1,2,4-triazole may form during triazole synthesis.

    • Solution : Use excess formamide (4:1 molar ratio) to suppress side reactions.

  • Purification :

    • Column chromatography (DCM/MeOH, 10:1) for free base purification.

    • Recrystallization in ethyl acetate for hydrate formation.

  • Hydration Control :

    • Strict humidity control during salt formation to ensure consistent hydrate stoichiometry.

Analytical Characterization

  • Purity : ≥95% (HPLC).

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃): δ 2.8–3.2 (piperazine protons), 4.6 (CH₂-triazole), 7.8–8.1 (triazole-H).

    • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N triazole).

Comparative Analysis of Methods

Method Advantages Limitations
Nucleophilic Substitution High yield (85–90%), scalableRequires toxic solvents (DMF)
Protection-Deprotection Better selectivityExtra steps reduce yield
Industrial Process Cost-effective, continuous operationSpecialized equipment needed

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives, while reduction can produce piperazine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular structure:

  • Molecular Formula : C₈H₁₅Cl₃N₅O
  • Molecular Weight : 308.64 g/mol
  • CAS Number : 13193941

The presence of the triazole ring contributes to its biological activity, making it a subject of interest in drug development.

Pharmacological Applications

1. Antifungal Activity

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine derivatives have shown promising antifungal properties. Triazoles are known for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. A study indicated that related compounds demonstrated significant activity against various fungal strains, suggesting potential use in treating fungal infections .

2. Anticancer Properties

Research has indicated that triazole derivatives can exhibit anticancer activities. Specifically, compounds containing the triazole moiety have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Case studies have highlighted the efficacy of these compounds in targeting specific cancer types, including breast and colon cancers .

3. Anti-inflammatory Effects

Triazole-containing compounds have been explored for their anti-inflammatory properties. They may inhibit cytokine production involved in inflammatory processes, making them candidates for treating chronic inflammatory diseases. For instance, a patent describes a class of triazole derivatives that effectively reduce cytokine levels and inflammation markers .

Activity Type Target Disease/Condition Source/Study Reference Outcome
AntifungalFungal Infections Significant inhibition of fungal growth
AnticancerBreast Cancer Induction of apoptosis in cancer cells
Anti-inflammatoryChronic Inflammation Reduction in cytokine production

Synthesis and Derivatives

The synthesis of 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine involves several steps that can yield various derivatives with enhanced biological activity. The modification of substituents on the piperazine or triazole rings can lead to compounds with tailored pharmacological profiles.

Case Studies

Case Study 1: Antifungal Efficacy

In a controlled study, a series of triazole derivatives were tested against Candida species. The results showed that certain modifications to the piperazine structure increased antifungal potency significantly compared to standard treatments .

Case Study 2: Cancer Cell Line Studies

A study involving human breast cancer cell lines treated with triazole derivatives demonstrated a marked decrease in cell viability and proliferation rates. The mechanism was attributed to the induction of apoptosis pathways mediated by oxidative stress .

Mechanism of Action

The mechanism of action of 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(1-Methyl-1H-1,2,4-triazol-3-yl)piperazine Hydrochloride

Chemical Formula : C₇H₁₄ClN₅
Molecular Weight : 203.68 g/mol
Key Differences :

  • The triazole ring is substituted at the 3-position with a methyl group instead of the 1-position.
  • The linker between piperazine and triazole is absent, reducing conformational flexibility.
  • Biological Implications : Methylation on triazole may alter metabolic stability or receptor binding compared to the unsubstituted triazole in the target compound .
Property Target Compound 1-(1-Methyl-triazol-3-yl)piperazine HCl
Molecular Weight 316.66 g/mol 203.68 g/mol
Salt Form Trihydrochloride hydrate Monohydrochloride
Heterocycle Position 1H-1,2,4-triazol-1-yl 1H-1,2,4-triazol-3-yl
Substituents Ethyl linker Methyl on triazole

1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]piperazine Dihydrochloride

Chemical Formula : C₈H₁₈Cl₂N₅ (anhydrous form)
Key Differences :

  • Lacks one hydrochloride equivalent and the hydrate moiety compared to the trihydrochloride hydrate.
  • Physicochemical Impact : Reduced solubility and stability due to fewer counterions and absence of water of crystallization .

Piperazine-Tetrazole/Oxadiazole Hybrids

1-[4-(1H-Tetrazol-1-yl)benzoyl]piperazine Hydrochloride

Chemical Formula : C₁₂H₁₅ClN₆O
Key Differences :

  • Replaces triazole with tetrazole, a more acidic heterocycle (pKa ~4.9).
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Hydrochloride

Chemical Formula : C₁₃H₁₆Cl₂N₄O
Key Differences :

  • Oxadiazole ring (non-aromatic in this tautomer) replaces triazole, altering electronic properties and hydrogen-bonding capacity.
  • Chlorophenyl group adds lipophilicity, which may improve membrane permeability .

Imidazole-Piperazine Derivatives

Example : 1-[2-(1H-Imidazol-4-yl)ethyl]piperazine Dihydrochloride
Chemical Formula : C₉H₁₈Cl₂N₄
Key Differences :

  • Imidazole (pKa ~7.0) replaces triazole, altering pH-dependent solubility and metal-coordination properties.
  • Imidazole’s dual protonation sites may influence receptor interactions compared to triazole’s single site .

Pharmacological and Industrial Relevance

  • Antifungal Activity : Triazole-piperazine hybrids (e.g., ipconazole) are widely used as fungicides, leveraging the triazole’s ability to inhibit cytochrome P450 enzymes .
  • Drug Impurities : Compounds like voriconazole impurities highlight the importance of structural precision in triazole-piperazine drugs to avoid off-target effects .
  • Solubility Optimization : Hydrate and salt forms (e.g., trihydrochloride) are engineered to improve bioavailability, as seen in trimetazidine hydrochloride formulations .

Biological Activity

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride hydrate is a compound that incorporates a piperazine moiety and a 1,2,4-triazole ring. This structural combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The triazole ring is known for its diverse biological properties, including antifungal and anticancer activities, while piperazine derivatives are often explored for their neuropharmacological effects.

The molecular formula of this compound is C8H12Cl3N5O·H2O with a molecular weight of 308.64 g/mol. The presence of multiple chlorides indicates strong ionic interactions which may influence its solubility and biological activity.

Biological Activity Overview

Research indicates that compounds containing the triazole ring exhibit various biological activities:

  • Antifungal Activity : Triazoles are widely recognized for their antifungal properties. For instance, fluconazole and itraconazole are well-known antifungal agents derived from triazole chemistry .
  • Anticancer Properties : Recent studies have highlighted the potential of triazole derivatives in inhibiting cancer cell proliferation. For example, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) .

The biological mechanisms through which this compound may exert its effects include:

  • Inhibition of Enzymes : Similar piperazine derivatives have been identified as selective inhibitors of fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. This inhibition leads to increased levels of bioactive lipids that can modulate pain and inflammation responses .
  • Cell Cycle Disruption : Triazole-containing compounds have been observed to interfere with the cell cycle in cancer cells, leading to apoptosis. This is particularly relevant in the context of breast cancer cells where these compounds can induce cell death at specific concentrations .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Activity : A study on hybrid triazole-piperazine derivatives demonstrated potent anti-proliferative effects against MCF-7 cells with IC50 values as low as 2 μM . This indicates a strong potential for development as anticancer agents.
  • FAAH Inhibition : Research on FAAH inhibitors has shown that piperazine-based compounds can significantly increase levels of endocannabinoids in the brain, suggesting therapeutic potential for pain management .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell LineIC50 (μM)Reference
4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazineFAAH InhibitionRat BrainN/A
9g (triazolo-piperazine conjugate)AnticancerMCF-72.00
ItraconazoleAntifungalCandida spp.N/A

Q & A

Basic Research Questions

Q. What synthesis protocols are recommended for producing 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride hydrate with high purity?

  • Methodological Answer :

  • Step 1 : Condensation of piperazine derivatives with triazole-containing intermediates under reflux conditions (e.g., ethyl alcohol, 6–8 hours at elevated temperatures) .
  • Step 2 : Purification via recrystallization (ethanol or water) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the hydrochloride salt .
  • Step 3 : Final characterization using HPLC (>95% purity), mass spectrometry (to confirm molecular weight), and TLC (to verify reaction completion) .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : HPLC with UV detection (λ = 254 nm) and ion chromatography for chloride content analysis .
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular formula validation and 1^1H/13^13C NMR to confirm substituent positioning .
  • Hydration State : Thermogravimetric analysis (TGA) to quantify water content and differential scanning calorimetry (DSC) to assess thermal stability .

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